5-Methoxytryptophan

描述

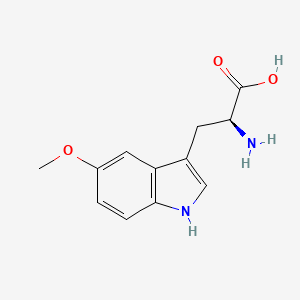

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2504-22-5, 25197-96-0 | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 5 Methoxytryptophan

Enzymatic Conversion of L-Tryptophan to 5-Methoxytryptophan

The journey from L-tryptophan to 5-MTP involves two critical enzymatic reactions: an initial hydroxylation followed by a methylation step. This pathway is pivotal for the production of this protective molecule. nih.govahajournals.orgfrontiersin.orgoatext.com

Role of Tryptophan Hydroxylase-1 (TPH-1) in Initial Hydroxylation

The first and rate-limiting step in the biosynthesis of 5-MTP is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). frontiersin.orgnih.gov This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). sigmaaldrich.comnih.gov There are two isoforms of TPH: TPH-1 and TPH-2. frontiersin.orgwikipedia.org While TPH-2 is predominantly found in neuronal cells, TPH-1 is the key isoform expressed in peripheral tissues where 5-MTP is synthesized. frontiersin.orgfrontiersin.org Cells that produce 5-MTP, such as fibroblasts and vascular endothelial cells, exclusively express TPH-1. frontiersin.org The activity of TPH-1 is crucial, as its inhibition leads to a reduction in 5-MTP production. ahajournals.orgfrontiersin.org For instance, pro-inflammatory stimuli like lipopolysaccharide (LPS) and certain cytokines can suppress the expression of TPH-1 in endothelial cells, thereby decreasing the synthesis and release of 5-MTP. nih.govahajournals.org

Function of Hydroxyindole O-Methyltransferase (HIOMT) in Methylation

Following the initial hydroxylation, the intermediate compound 5-hydroxytryptophan (5-HTP) undergoes methylation to form 5-MTP. frontiersin.orgoatext.com This reaction is catalyzed by the enzyme hydroxyindole O-methyltransferase (HIOMT), which is also known as N-acetylserotonin O-methyltransferase (ASMT). frontiersin.orgoatext.comnih.gov HIOMT facilitates the transfer of a methyl group to the hydroxyl group of 5-HTP. oatext.com Interestingly, human HIOMT exists in several isoforms due to alternative splicing of a single gene. oatext.comnih.gov The isoform identified as HIOMT298 is expressed in human fibroblasts and cancer cells and is responsible for 5-MTP synthesis, in contrast to the HIOMT345 isoform found in pineal cells, which is involved in melatonin (B1676174) production. nih.gov Reduced expression of HIOMT has been observed in cancer cells, leading to lower levels of 5-MTP production. oatext.comnih.gov

Cellular and Tissue Distribution of this compound Synthesis

The synthesis of 5-MTP is not confined to a single location but occurs in a variety of cell types distributed throughout different tissues. This widespread production highlights its potential role in local and systemic physiological processes.

Synthesis in Fibroblasts and Mesenchymal Stromal Cells

Fibroblasts are a significant source of 5-MTP. ahajournals.orgfrontiersin.orgoatext.com These cells release 5-MTP into their surrounding environment, where it can exert its biological effects. nih.gov The production of 5-MTP by fibroblasts is catalyzed by TPH-1. nih.gov Research has shown that fibroblasts can influence the behavior of other cells, such as cancer cells, through the secretion of 5-MTP. nih.govresearchgate.net Mesenchymal stromal cells have also been noted to be sites of 5-MTP synthesis, where it has been observed to reduce reactive oxygen species generation under high-glucose conditions. frontiersin.org

Production in Vascular Endothelial Cells and Smooth Muscle Cells

The vascular system is a major site of 5-MTP synthesis. nih.gov Vascular endothelial cells are a primary source of circulating 5-MTP. nih.govfrontiersin.org These cells produce and release 5-MTP, which plays a role in protecting the endothelial barrier and modulating vascular inflammation. nih.govnih.govresearchgate.net In addition to endothelial cells, vascular smooth muscle cells also contribute to the production of 5-MTP. ahajournals.orgfrontiersin.org The synthesis of 5-MTP within the vascular wall is crucial for maintaining vascular homeostasis. nih.govnhri.edu.tw

Generation in Epithelial Cells (Bronchial, Renal)

5-MTP synthesis has also been identified in various epithelial cells. ahajournals.orgfrontiersin.org Specifically, it is detected in the epithelial cells of the terminal bronchioles in the lungs and in renal epithelial cells. ahajournals.org This localized production suggests that 5-MTP may play a protective role in these organ systems. ahajournals.orgfrontiersin.orgresearchgate.net For example, in the kidneys, 5-MTP has been shown to protect against renal tissue inflammation and fibrosis. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Tryptophan Hydroxylase-1 | TPH-1 | Catalyzes the conversion of L-Tryptophan to 5-Hydroxytryptophan. frontiersin.orgnih.gov |

Table 2: Cellular Sources of this compound

| Cell Type | Location |

|---|---|

| Fibroblasts | Connective Tissues. ahajournals.orgfrontiersin.orgoatext.com |

| Mesenchymal Stromal Cells | Various Tissues. frontiersin.org |

| Vascular Endothelial Cells | Lining of Blood Vessels. nih.govfrontiersin.org |

| Vascular Smooth Muscle Cells | Walls of Blood Vessels. ahajournals.orgfrontiersin.org |

| Bronchial Epithelial Cells | Lungs. ahajournals.orgfrontiersin.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| L-Tryptophan |

| 5-Hydroxytryptophan |

| Melatonin |

| N-acetylserotonin |

Regulation of this compound Biosynthesis

The endogenous production of this compound (5-MTP) is a tightly regulated process, influenced significantly by the inflammatory state of the cellular microenvironment. The key regulatory control point appears to be the expression of Tryptophan hydroxylase-1 (TPH-1), the rate-limiting enzyme in its synthesis.

Impact of Pro-Inflammatory Mediators on TPH-1 Expression and this compound Production

The biosynthesis of 5-MTP is notably suppressed by pro-inflammatory mediators. frontiersin.org This suppression is primarily achieved through the downregulation of TPH-1 expression. frontiersin.orgnih.gov Pro-inflammatory cytokines and bacterial endotoxins, such as Lipopolysaccharide (LPS), have been shown to inhibit the production of 5-MTP in endothelial cells by reducing the expression of the TPH-1 enzyme. nih.govresearchgate.netnih.gov For instance, studies have demonstrated that LPS can decrease TPH-1 protein levels in human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner, leading to a subsequent reduction in 5-MTP synthesis and release. ahajournals.org

This inflammatory-mediated suppression of the TPH-1/5-MTP pathway disrupts tissue homeostasis and can contribute to inflammatory damage and the development of fibrosis. frontiersin.org When TPH-1 expression is inhibited, the reduced production of 5-MTP compromises an innate anti-inflammatory defense mechanism. frontiersin.orgahajournals.org Conversely, overexpression of TPH-1 has been found to restore 5-MTP production, making cells more resistant to inflammatory and pro-fibrotic changes induced by mediators like LPS and Transforming growth factor-beta (TGF-β). frontiersin.orgnih.govescholarship.org This dynamic indicates that pro-inflammatory conditions actively diminish the production of this protective metabolite by targeting its key synthesizing enzyme, TPH-1. frontiersin.orgnih.gov

Secretion Mechanisms of Endogenous this compound

Once synthesized intracellularly, 5-MTP is released into the extracellular environment to exert its effects. nih.govnih.gov Various cell types, including vascular endothelial cells, fibroblasts, and epithelial cells in the lungs and kidneys, are known to produce and secrete 5-MTP. frontiersin.orgahajournals.orgnih.gov Endothelial cells, in particular, are considered a major source of circulating 5-MTP, releasing it into the bloodstream where it can act as a systemic anti-inflammatory molecule. frontiersin.orgahajournals.org

While the precise molecular transporters or pathways governing the efflux of 5-MTP from the cell have not been fully elucidated, it is understood that it is actively secreted into the extracellular milieu. pnas.orgnih.gov This release allows 5-MTP to function as an autacoid, a locally acting signaling molecule, to control inflammation and cellular processes like the expression of cyclooxygenase-2 (COX-2) in the immediate microenvironment. nih.govnih.gov The presence of 5-MTP in the conditioned medium of cultured endothelial cells and fibroblasts confirms this secretion process. ahajournals.orgnih.gov

Circulating Levels and Alterations in Pathophysiological States

The circulating concentration of 5-MTP in the blood is a dynamic parameter that is significantly altered in various disease states, often reflecting underlying inflammatory processes and organ dysfunction. nih.govresearchgate.net

Serum this compound Dynamics in Systemic Inflammation and Sepsis

In conditions of systemic inflammation and sepsis, serum levels of 5-MTP are markedly reduced. nih.govresearchgate.net Research involving patients with sepsis has shown a significant decrease in serum 5-MTP concentrations compared to healthy individuals. ahajournals.orgnih.gov One study reported that serum 5-MTP levels in septic patients were decreased by as much as 65% when compared with healthy subjects. nih.gov This reduction is consistent with findings in murine sepsis models, where administration of LPS led to a decrease in circulating 5-MTP. ahajournals.orgnih.gov The decline in serum 5-MTP during sepsis is attributed to the suppressive effect of pro-inflammatory mediators on TPH-1 expression in endothelial cells, which are a primary source of this circulating anti-inflammatory molecule. ahajournals.org

| Condition | Relative Change in Serum 5-MTP | Source |

|---|---|---|

| Sepsis (Human) | ~65% Decrease vs. Healthy Controls | nih.gov |

| Sepsis with Shock (Human) | Slightly lower than sepsis without shock (not statistically significant) | ahajournals.org |

| LPS-induced Sepsis (Murine) | Significant Decrease (0.19±0.05 µmol/L in controls vs. 0.04±0.05 µmol/L in LPS-treated) | ahajournals.org |

This compound Concentrations in Chronic Kidney Disease

A strong inverse correlation has been established between serum 5-MTP levels and the progression of chronic kidney disease (CKD). nih.govescholarship.orgresearchgate.net An untargeted metabolomics study involving 2,155 participants, including healthy controls and patients with CKD stages 1-5, identified 5-MTP as a key metabolite whose levels decrease as kidney function declines. nih.govescholarship.org This reduction is observed not only in human patients but also in animal models of renal injury. nih.govresearchgate.net The decrease in 5-MTP is associated with the progression of renal interstitial fibrosis. nih.govescholarship.org The underlying mechanism is linked to the suppression of TPH-1, the enzyme involved in 5-MTP synthesis, within the kidney tissue, which exacerbates renal injury and fibrosis. nih.govescholarship.org

| Parameter | Finding | Source |

|---|---|---|

| Correlation with CKD Progression | Serum 5-MTP levels decrease as CKD progresses. | nih.govescholarship.orgresearchgate.net |

| Association with Clinical Markers | Levels strongly correlate with clinical markers of kidney disease. | nih.govresearchgate.net |

| Role in Pathophysiology | Reduced renal production is accompanied by progressive renal damage and fibrosis. | frontiersin.org |

Fluctuations of this compound in Acute Myocardial Infarction

Following an acute myocardial infarction (AMI), circulating levels of 5-MTP are also altered. nih.govresearchgate.net Studies have shown that plasma 5-MTP is reduced in patients with AMI. nih.gov Importantly, higher baseline levels of 5-MTP in AMI patients after percutaneous coronary intervention (PCI) have been identified as an independent protective biomarker, associated with a lower incidence of major adverse cardiovascular events (MACE) and heart failure during a one-year follow-up. nih.govnih.gov This suggests that a pre-existing higher level of this anti-inflammatory metabolite may confer a better prognosis after a myocardial infarction. nih.gov

| 5-MTP Concentration Group (post-PCI) | Concentration Range (ng/mL) | Associated 1-Year Outcome | Source |

|---|---|---|---|

| Low | 149.8–204.9 | Higher incidence of MACE and Heart Failure | nih.gov |

| Medium | 204.9–266.5 | Intermediate incidence of MACE and Heart Failure | nih.gov |

| High | 266.5–367.5 | Lower incidence of MACE (HR=0.33) and Heart Failure (HR=0.28) | nih.gov |

Cellular and Molecular Mechanisms of Action of 5 Methoxytryptophan

Interaction with Specific Receptors and Downstream Effectors

Hypothesis of G Protein-Coupled Receptor (GPCR) Involvement

Based on the current scientific literature, there is no explicit hypothesis or direct evidence presented regarding the involvement of G Protein-Coupled Receptors (GPCRs) in the mechanisms of action of 5-Methoxytryptophan. The primary discussed molecular targets and pathways associated with 5-MTP's effects involve Toll-Like Receptors, inflammatory signaling cascades such as NF-κB and p38 MAPK, and growth factor signaling pathways like TGF-β.

Disruption of Toll-Like Receptor 2 (TLR2) and MyD88 Interactions

A significant mechanism through which 5-MTP exerts its anti-inflammatory and anti-fibrotic effects is by disrupting the Toll-Like Receptor 2 (TLR2) signaling pathway. Studies indicate that 5-MTP controls TLR2 upregulation, particularly in response to injury karger.comresearchgate.netresearcher.lifex-mol.net. It has been demonstrated that 5-MTP blocks the TLR2-MyD88-TRAF6 signaling cascade in macrophages karger.comresearchgate.netx-mol.netnih.govresearchgate.net. This disruption leads to the inhibition of pro-fibrotic transcriptional programs and reduces the production of pro-inflammatory cytokines, such as IL-6 and TGF-β karger.comresearchgate.netx-mol.netnih.gov. For instance, in a murine unilateral ureteral obstruction (UUO) model, 5-MTP administration attenuated renal tissue fibrosis by reducing macrophage infiltration and associated cytokine levels, consistent with the blocking of TLR2 signaling karger.comresearchgate.netx-mol.netnih.gov.

Control of Cellular Phenotypic Transitions

This compound plays a crucial role in regulating cellular phenotypic transitions, which are fundamental processes in tissue development, repair, and pathological conditions like fibrosis and cancer metastasis.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

5-MTP has been shown to inhibit Epithelial-Mesenchymal Transition (EMT), a process critical for cancer cell migration and invasion, as well as contributing to tissue fibrosis. In lung cancer cells (A549), 5-MTP effectively prevented TGF-β1-induced EMT. This inhibition was associated with the maintenance of E-cadherin expression and a reduction in Snail and N-cadherin levels nih.govnih.gov. Furthermore, 5-MTP administration in a murine xenograft model reduced vimentin (B1176767) protein expression, a marker of mesenchymal phenotype, correlating with reduced metastasis nih.govresearchgate.net. The anti-EMT actions of 5-MTP are attributed to the inhibition of p38 MAPK activation and NF-κB nuclear translocation and transactivation researchgate.netnih.govnih.govneoplasiaresearch.com.

Table 1: Effect of this compound on EMT Markers and Signaling Pathways

| Marker/Pathway | Stimulus/Condition | Effect of 5-MTP (Concentration) | Reference |

| E-cadherin | TGF-β1 | Maintained/Prevented reduction | nih.govnih.gov |

| Snail | TGF-β1 | Controlled/Reduced (effective at 10 µM) | nih.govnih.gov |

| N-cadherin | TGF-β1 | Controlled/Reduced (effective at 100 µM) | nih.govnih.gov |

| Vimentin | TGF-β1 | Reduced (in vivo xenograft model) | nih.govresearchgate.net |

| Phospho-p38 MAPK (p-p38) | TGF-β1 | Reduced (concentration-dependent, maximal inhibition at 10 µM) | nih.gov |

| NF-κB activation | TGF-β1 | Inhibited | nih.govnih.gov |

| COX-2 expression | Various | Inhibited | researchgate.netresearchgate.netneoplasiaresearch.com |

Suppression of Fibroblast-Myofibroblast Differentiation

5-MTP demonstrates a significant capacity to suppress the differentiation of fibroblasts into myofibroblasts, a key event in the pathogenesis of tissue fibrosis. In renal fibroblasts (NRK-49F), 5-MTP inhibited the phenotypic switch to myofibroblasts induced by Pam3 (a TLR2 agonist) and TGF-β1 karger.comresearchgate.netx-mol.netnih.gov. This suppression was evidenced by the inhibition of myofibroblast markers, including α-smooth muscle actin (α-SMA), fibronectin (FN), and collagen I (COL1) karger.com. Similarly, in lung fibroblasts, 5-MTP inhibited fibroblast differentiation to myofibroblasts and reduced extracellular matrix (ECM) deposition by blocking the TGF-β signaling pathway nih.govresearcher.life.

Table 2: Effect of this compound on Fibroblast-Myofibroblast Differentiation Markers

| Myofibroblast Marker | Stimulus | Effect of 5-MTP | Reference |

| α-SMA | Pam3 | Inhibited | karger.com |

| FN | Pam3 | Inhibited | karger.com |

| COL1 | Pam3 | Inhibited | karger.com |

| α-SMA | TGF-β1 | Reduced | karger.com |

| FN | TGF-β1 | Reduced | karger.com |

Modulation of Hepatic Stellate Cell Activation and Differentiation

Hepatic Stellate Cells (HSCs) are central to liver fibrosis, transforming into myofibroblast-like cells upon activation, leading to excessive ECM deposition. 5-MTP has been shown to modulate HSC activation and differentiation. In vitro studies using the LX-2 human HSC cell line demonstrated that 5-MTP treatment could inhibit TGF-β1-induced proliferation and fibrosis tandfonline.comnih.gov. This effect is mediated, in part, by the upregulation of FOXO3a, which in turn represses miR-21, leading to the restoration of autophagy-related gene ATG5 tandfonline.comnih.govtandfonline.comnih.gov. Furthermore, 5-MTP treatment inhibited TGF-β1-induced increases in key markers of HSC activation, such as collagen I, collagen III, fibronectin, and α-SMA tandfonline.comnih.gov. These findings suggest that 5-MTP plays a protective role by suppressing HSC activation and mitigating liver fibrosis through the FOXO3a/miR-21/ATG5 pathway tandfonline.comnih.govtandfonline.comnih.gov.

Table 3: Effect of this compound on Hepatic Stellate Cell Activation Markers

| HSC Activation Marker | Stimulus | Effect of 5-MTP | Mechanistic Pathway Component | Reference |

| Collagen I | TGF-β1 | Inhibited | Upregulates FOXO3a | tandfonline.comnih.gov |

| Collagen III | TGF-β1 | Inhibited | Upregulates FOXO3a | tandfonline.comnih.gov |

| Fibronectin | TGF-β1 | Inhibited | Upregulates FOXO3a | tandfonline.comnih.gov |

| α-SMA | TGF-β1 | Inhibited | Upregulates FOXO3a | tandfonline.comnih.gov |

| FOXO3a expression | TGF-β1 | Enhanced | - | tandfonline.comnih.gov |

Physiological and Pathological Roles of 5 Methoxytryptophan: Preclinical Research

Anti-Inflammatory Functions

5-Methoxytryptophan (5-MTP), a metabolite of tryptophan, has demonstrated significant anti-inflammatory properties in a variety of preclinical research models. nih.govnih.gov This endogenous molecule is synthesized by vascular endothelial cells, fibroblasts, and various epithelial cells, and its production can be suppressed by pro-inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.netiomcworld.org The anti-inflammatory actions of 5-MTP are multifaceted, involving the regulation of key immune cells, suppression of inflammatory signaling molecules, and inhibition of immune cell trafficking.

Regulation of Macrophage Activation and Phenotypic Polarization

Macrophages are pivotal cells in the inflammatory process, and their activation state dictates the nature and progression of the inflammatory response. 5-MTP has been shown to effectively control macrophage activation. nih.govfrontiersin.orgnih.govnih.gov It inhibits the activation of macrophages induced by inflammatory triggers, thereby preventing the subsequent release of pro-inflammatory mediators. frontiersin.orgnih.gov This regulation is crucial, as pro-inflammatory macrophages are known to drive tissue damage and fibrosis. nih.govnih.gov

Preclinical studies indicate that 5-MTP can influence the phenotypic polarization of macrophages. While not directly altering the expression of macrophage-associated markers like CD14 and CD16, it promotes the uptake of collagen by macrophages, a function associated with tissue repair and resolution of inflammation. nih.gov This suggests a role for 5-MTP in shifting macrophages towards a more restorative phenotype. The mechanism behind this regulation involves the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to macrophage activation. nih.govfrontiersin.orgnih.gov By blocking these pathways, 5-MTP hampers the transcriptional activation of pro-inflammatory genes. frontiersin.orgnih.gov

Suppression of Pro-Inflammatory Cytokine and Chemokine Production

A hallmark of inflammation is the production of signaling molecules called cytokines and chemokines, which orchestrate the inflammatory response. 5-MTP has been consistently shown to suppress the production of a wide range of pro-inflammatory cytokines and chemokines. In various in vitro and in vivo models, 5-MTP inhibits the expression and release of key cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). frontiersin.orgcaymanchem.comahajournals.orgcaymanchem.com

This suppression occurs at the transcriptional level. nih.gov For instance, in macrophages stimulated with LPS, 5-MTP inhibits the promoter activity of the IL-6 gene. ahajournals.org The compound also reduces the secretion of these cytokines by peritoneal macrophages. ahajournals.org The inhibitory effect of 5-MTP extends to chemokines, which are responsible for recruiting immune cells to the site of inflammation. researchgate.net Preclinical studies have demonstrated that 5-MTP administration leads to a marked reduction in the serum levels of various pro-inflammatory cytokines and chemokines during systemic inflammation. researchgate.net

| Cytokine/Chemokine | Effect of 5-MTP | Model System | Reference |

|---|---|---|---|

| TNF-α | Suppression | RAW 264.7 macrophages, Endotoxemic mice | caymanchem.comahajournals.orgcaymanchem.com |

| IL-6 | Suppression | RAW 264.7 macrophages, Peritoneal macrophages, Endotoxemic mice | caymanchem.comahajournals.orgcaymanchem.comresearchgate.net |

| IL-1β | Suppression | RAW 264.7 macrophages, Peritoneal macrophages, Endotoxemic mice | caymanchem.comahajournals.orgcaymanchem.com |

| MCP-1 | Reduction | Sepsis-associated acute kidney injury mice | dovepress.com |

| CXCL1 | Reduction | Endotoxemic mice | researchgate.net |

| RANTES | Reduction | Endotoxemic mice | researchgate.net |

Inhibition of Leukocyte Transmigration and Infiltration

The migration of leukocytes from the bloodstream into tissues is a critical step in the inflammatory cascade. 5-MTP has been shown to inhibit this process, known as transmigration, thereby reducing the infiltration of immune cells into inflamed tissues. nih.govfrontiersin.org It achieves this by controlling the expression of adhesion molecules on endothelial cells, which are necessary for leukocytes to attach to the blood vessel wall before migrating. plos.org

Attenuation of Systemic Inflammation and Sepsis-Related Organ Damage

Sepsis is a life-threatening condition characterized by a dysregulated systemic inflammatory response to infection. 5-MTP has shown significant potential in mitigating the severity of sepsis and its associated organ damage in preclinical models. caymanchem.comnih.gov In murine models of LPS-induced endotoxemia and sepsis induced by cecal ligation and puncture (CLP), administration of 5-MTP increased survival rates. caymanchem.comcaymanchem.com

The protective effects of 5-MTP in sepsis are linked to its ability to block systemic inflammation. caymanchem.comahajournals.org It achieves this by inhibiting the "cytokine storm," a massive release of pro-inflammatory cytokines that drives the pathology of sepsis. frontiersin.org Administration of 5-MTP in endotoxemic mice leads to a significant reduction in circulating levels of pro-inflammatory cytokines and chemokines. researchgate.netresearchgate.net This, in turn, helps to prevent the widespread endothelial leakage and organ damage that are characteristic of severe sepsis. iomcworld.orgnih.gov For example, 5-MTP has been shown to rescue lungs from LPS-induced damage. iomcworld.orgnih.gov

Modulation of Inflammatory Responses in Specific Organ Systems

Preclinical studies have highlighted the protective role of 5-MTP in mitigating renal inflammation and subsequent fibrosis. nih.govnih.gov In models of kidney injury, such as unilateral ureteral obstruction (UUO) and ischemia-reperfusion injury, the levels of 5-MTP are often found to be decreased. leitir.is Administration of 5-MTP in these models has been shown to ameliorate renal inflammation and interstitial fibrosis. nih.govleitir.is

The mechanisms underlying the renoprotective effects of 5-MTP involve the suppression of inflammatory signaling pathways within the kidney. leitir.is It inhibits the NF-κB signaling pathway, a key driver of inflammation, and enhances the Nrf2 signaling pathway, which is involved in antioxidant responses. leitir.isfrontiersin.org In a murine model of UUO, 5-MTP administration attenuated renal tissue fibrosis and was associated with a reduction in macrophage infiltration and levels of IL-6 and TGFβ. karger.com Furthermore, 5-MTP can inhibit the Toll-like receptor 2 (TLR2) signaling pathway in macrophages, which is implicated in renal inflammation and fibrosis. nih.govkarger.com In models of sepsis-associated acute kidney injury (S-AKI), 5-MTP treatment led to a reduction in inflammatory markers such as IL-1β, IL-6, MCP-1, and TNF-α. dovepress.com

| Finding | Model System | Reference |

|---|---|---|

| Ameliorates renal interstitial fibrosis | Unilateral Ureteral Obstruction (UUO) mice, Ischemia/Reperfusion Injury mice | leitir.is |

| Inhibits IκB/NF-κB signaling | UUO mice, Ischemia/Reperfusion Injury mice, Cultured human kidney cells | leitir.is |

| Enhances Keap1/Nrf2 signaling | UUO mice, Ischemia/Reperfusion Injury mice, Cultured human kidney cells | leitir.is |

| Reduces macrophage infiltration | UUO mice | karger.com |

| Reduces IL-6 and TGFβ levels in renal tissue | UUO mice | karger.com |

| Inhibits TLR2 signaling pathway in macrophages | RAW264.7 macrophages | nih.govkarger.com |

| Reduces inflammatory markers in S-AKI | LPS-induced acute kidney injury mice | dovepress.com |

Intestinal Inflammation (Colitis Models)

Preclinical research has highlighted the potential of this compound (5-MTP) as a therapeutic agent for colitis, a form of inflammatory bowel disease. researchgate.netnih.gov In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, administration of 5-MTP demonstrated a significant therapeutic effect. nih.govnih.gov The primary mechanisms underlying this protective effect involve the inhibition of inflammatory processes and the preservation of intestinal epithelial integrity. nih.govnih.gov

Studies have shown that 5-MTP counteracts excessive inflammation by inhibiting the infiltration of macrophages into the colon tissue and reducing the generation of pro-inflammatory factors. researchgate.netnih.govresearchgate.net Furthermore, 5-MTP has been observed to suppress the M1 polarization of macrophages, an inflammatory phenotype, both in vivo and in vitro. researchgate.netnih.gov Beyond its immunomodulatory effects, 5-MTP plays a crucial role in protecting the intestinal barrier. It has been shown to significantly inhibit damage to tight junctions between intestinal epithelial cells and prevent apoptosis (programmed cell death) of these cells. researchgate.netnih.govnih.gov This dual action of reducing inflammation and protecting the epithelial barrier suggests that 5-MTP could be a promising candidate for colitis therapy. nih.govnih.gov One study also noted that supplementation with Lactobacillus fermentum 016 in a colitis mouse model led to an elevation of tryptophan metabolites, including 5-MTP, which was associated with the alleviation of colitis symptoms. mdpi.com

Table 1: Preclinical Studies of this compound in Colitis Models

| Model | Key Findings |

|---|

Anti-Fibrotic Efficacy

Recent preclinical studies have revealed that this compound exhibits significant anti-fibrotic properties across a range of organs, suggesting its potential as a broad-spectrum therapeutic for fibrotic diseases. frontiersin.orgnih.gov Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins like collagen, leads to tissue scarring and organ dysfunction. frontiersin.orgnih.gov 5-MTP appears to interfere with key cellular and signaling pathways that drive this pathological process. frontiersin.orgnih.gov Its anti-fibrotic actions are often linked to its ability to inhibit the activation of macrophages and block the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production. frontiersin.orgnih.gov

Prevention and Attenuation of Tissue Fibrosis in Diverse Organs

The anti-fibrotic effects of 5-MTP are not confined to a single organ but have been demonstrated in models of cardiac, renal, hepatic, and pulmonary fibrosis. nih.govnih.govsequencing.com This suggests that 5-MTP targets common pathways involved in the fibrotic response to injury. frontiersin.orgresearchgate.net The compound has been shown to be effective in attenuating fibrosis by inhibiting key processes such as inflammation, oxidative stress, and the activation of pro-fibrotic signaling cascades. frontiersin.orgnih.gov

Cardiac Fibrosis

In the context of the heart, 5-MTP has shown promise in mitigating cardiac fibrosis, particularly following myocardial infarction (MI). nih.gov In a rat model of MI induced by left anterior descending (LAD) coronary artery ligation, treatment with 5-MTP led to a reduction in myocardial fibrosis. nih.govnih.gov This was associated with decreased cardiomyocyte hypertrophy and preservation of left ventricular structure and function. nih.govnih.gov

The mechanisms behind 5-MTP's cardioprotective effects involve the control of oxidative stress and immune activation. nih.gov Specifically, 5-MTP was found to reduce the infiltration of macrophages and T-cells into the damaged heart tissue. nih.gov It also decreased the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and transforming growth factor-beta (TGF-β), a key mediator of fibrosis. frontiersin.orgnih.gov Furthermore, 5-MTP helps to stabilize mitochondria and control redox imbalance, thereby protecting cardiomyocytes from injury and reducing the subsequent fibrotic response. nih.gov In lipopolysaccharide (LPS)-induced cardiac injury models, 5-MTP pretreatment also reduced cardiac inflammation and apoptosis. researchgate.net

Table 2: Preclinical Studies of this compound in Cardiac Fibrosis Models

| Model | Key Findings |

|---|

Renal Interstitial Fibrosis

Preclinical evidence strongly supports the anti-fibrotic role of 5-MTP in the kidney. frontiersin.orgnih.gov Studies have identified 5-MTP as a metabolite whose levels are inversely correlated with the progression of chronic kidney disease (CKD). nih.govresearchgate.net In animal models, such as the unilateral ureteral obstruction (UUO) model, which induces progressive renal fibrosis, the production of 5-MTP in the kidney was found to be reduced. frontiersin.orgnih.gov

Treatment with 5-MTP in both UUO and ischemia/reperfusion injury mouse models ameliorated renal interstitial fibrosis. nih.govresearchgate.net The protective mechanisms involve the attenuation of inflammation and oxidative stress. nih.govdovepress.com 5-MTP has been shown to inhibit the IκB/NF-κB signaling pathway, a key regulator of inflammation, while enhancing the Keap1/Nrf2 signaling pathway, which is crucial for antioxidant defense. nih.govresearchgate.net More recently, it has been suggested that 5-MTP attenuates renal fibrosis by blocking toll-like receptor 2 (TLR2) and TGF-β signaling pathways. nih.gov Specifically, it inhibits TLR2 upregulation and the subsequent TLR2-MyD88-TRAF6 signaling cascade in macrophages and blocks the phenotypic switch of fibroblasts into myofibroblasts. nih.gov

Table 3: Preclinical Studies of this compound in Renal Fibrosis Models

| Model | Key Findings |

|---|

Hepatic Fibrosis (Liver Cirrhosis Models)

The anti-fibrotic efficacy of 5-MTP extends to the liver. In a rat model of liver fibrosis induced by carbon tetrachloride (CCl4), 5-MTP administration significantly attenuated the development of fibrosis. tandfonline.comnih.govnih.gov The primary target of 5-MTP in the liver appears to be the hepatic stellate cells (HSCs), which, upon activation, are the main source of myofibroblasts and subsequent collagen deposition. frontiersin.orgnih.gov

In vitro studies using the human HSC line LX-2 demonstrated that 5-MTP could inhibit the activation of these cells. frontiersin.orgtandfonline.com It suppressed the TGF-β1-induced expression of key fibrotic markers, including α-smooth muscle actin (α-SMA), fibronectin, collagen I, and collagen III. frontiersin.orgnih.govtandfonline.com The underlying mechanism involves the modulation of autophagy, a cellular self-cleaning process. tandfonline.comnih.gov Research has shown that 5-MTP enhances the expression of FOXO3a, which in turn represses miR-21, leading to the restoration of the autophagy-related gene ATG5. tandfonline.comnih.gov This signaling pathway ultimately suppresses the activation of HSCs and alleviates liver fibrosis. tandfonline.comnih.gov

Table 4: Preclinical Studies of this compound in Hepatic Fibrosis Models

| Model | Key Findings |

|---|

Pulmonary Fibrosis

Preclinical studies have also established the therapeutic potential of 5-MTP in the context of pulmonary fibrosis. nih.gov In a mouse model where pulmonary fibrosis was induced by the chemotherapeutic agent bleomycin, 5-MTP treatment improved lung function and attenuated the destruction of the alveolar structure. nih.govnih.gov

The anti-fibrotic effects of 5-MTP in the lung are attributed to its ability to decrease the accumulation of myofibroblasts and the deposition of ECM. nih.gov It achieves this by inhibiting the differentiation of lung fibroblasts into myofibroblasts. nih.gov Mechanistically, 5-MTP has been shown to downregulate the phosphorylation of key signaling pathways implicated in fibrosis, namely the TGF-β/SMAD3 and PI3K/AKT pathways. nih.govnih.gov By blocking these pro-fibrotic signaling cascades, 5-MTP inhibits the proliferation and migration of fibroblasts, which are critical processes in the progression of pulmonary fibrosis. nih.gov

Table 5: Preclinical Studies of this compound in Pulmonary Fibrosis Models

| Model | Key Findings |

|---|

Mechanisms of Anti-Fibrotic Action (e.g., Extracellular Matrix Deposition, Myofibroblast Accumulation)

Preclinical studies have demonstrated the significant anti-fibrotic properties of this compound (5-MTP) across various organ systems. The primary mechanisms underlying this action involve the inhibition of key cellular processes that drive fibrosis: the differentiation of fibroblasts into myofibroblasts and the subsequent deposition of extracellular matrix (ECM) proteins. nih.gov

Myofibroblasts are the principal cells responsible for producing excessive ECM components, such as collagen I and III, which lead to tissue scarring and organ dysfunction. nih.gov 5-MTP has been shown to effectively block this transformation. nih.govfrontiersin.org In a murine model of pulmonary fibrosis induced by bleomycin, administration of 5-MTP resulted in reduced collagen deposition and decreased accumulation of myofibroblasts. nih.gov This intervention helped to attenuate the destruction of the normal alveolar architecture. nih.govnih.gov The anti-fibrotic effect in the lungs is attributed to the downregulation of the TGF-β/SMAD3 and PI3K/AKT signaling pathways, which are critical for fibroblast activation and migration. nih.gov

Similar anti-fibrotic effects have been observed in other organs. In models of liver fibrosis, 5-MTP has been shown to suppress the differentiation of hepatic stellate cells (HSCs) into myofibroblasts. frontiersin.orgnih.gov In cultured HSCs, 5-MTP inhibited the TGF-β-induced expression of α-smooth muscle actin (α-SMA), fibronectin, and collagens I and III. nih.gov Furthermore, in a carbon tetrachloride (CCl4)-induced liver cirrhosis model, 5-MTP treatment reduced the number of α-SMA expressing cells and attenuated liver fibrosis. nih.gov

In the context of renal fibrosis, such as in a unilateral ureteral obstruction (UUO) model, 5-MTP administration decreased the expression of pro-fibrotic genes, suggesting it prevents the differentiation of myofibroblasts in injured kidneys. nih.gov It also inhibits the phenotypic switch of renal fibroblasts to myofibroblasts induced by factors like Pam3 and TGF-β1. karger.com This is achieved by suppressing the expression of myofibroblast markers like α-SMA and fibronectin. karger.com The anti-fibrotic action of 5-MTP is also linked to its anti-inflammatory properties, particularly its ability to inhibit macrophage recruitment and activation, which in turn reduces the release of pro-fibrotic factors like TGF-β and PDGF. frontiersin.org

Table 1: Preclinical Evidence of 5-MTP's Anti-Fibrotic Mechanisms

| Organ/Model | Key Findings | Implicated Signaling Pathways |

|---|---|---|

| Lung (Bleomycin-induced fibrosis) | Reduced collagen deposition, decreased myofibroblast accumulation, attenuated alveolar destruction. nih.govnih.gov | Downregulation of TGF-β/SMAD3 and PI3K/AKT. nih.gov |

| Liver (CCl4-induced cirrhosis & in vitro HSCs) | Reduced α-SMA expressing cells, attenuated fibrosis, suppressed TGF-β-induced myofibroblast markers. nih.gov | Regulation of FOXO3a/miR21/ATG5 pathway. frontiersin.org |

| Kidney (Unilateral Ureteral Obstruction & in vitro fibroblasts) | Downregulated pro-fibrotic genes, inhibited fibroblast-to-myofibroblast switch. nih.govkarger.com | Inhibition of TLR2 and TGF-β signaling. karger.com |

Vascular Protective and Remodeling Effects

The vascular endothelium forms a critical barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. plos.orgnih.gov Disruption of this barrier, leading to increased vascular permeability, is a key event in the pathogenesis of various inflammatory and vascular diseases. plos.orgnih.gov Preclinical research has identified 5-MTP as a potent endogenous molecule that protects and stabilizes endothelial barrier function. plos.orgnih.govwjgnet.com

Studies using human umbilical vein endothelial cells (HUVECs) have shown that 5-MTP can prevent the hyperpermeability induced by a range of pro-inflammatory mediators, including vascular endothelial growth factor (VEGF), lipopolysaccharide (LPS), and cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). plos.orgnih.gov When the endothelial barrier is challenged with these factors, it typically becomes leaky; however, pretreatment with 5-MTP significantly mitigates this effect. plos.orgnih.gov

The protective action of 5-MTP on the endothelial barrier is not limited to in vitro models. In vivo studies in mice have confirmed these findings. For instance, in a model of LPS-induced systemic inflammation, administration of 5-MTP significantly prevented the leakage of Evans blue dye into lung tissue, a direct measure of reduced microvascular permeability. plos.orgahajournals.org Furthermore, in mice subjected to LPS challenge, 5-MTP treatment led to a significant reduction in total protein, albumin, and inflammatory cell counts in the bronchoalveolar lavage fluid, further indicating the preservation of the lung's vascular barrier. plos.org This stabilization of the endothelial barrier is a crucial aspect of 5-MTP's ability to defend against systemic inflammation and tissue damage. nih.govfrontiersin.org

The integrity of the endothelial barrier is critically dependent on the stability of intercellular junctions, with vascular endothelial (VE)-cadherin being a cornerstone of the adherens junctions that anchor endothelial cells to one another. nih.gov The degradation or downregulation of VE-cadherin is a primary cause of increased endothelial permeability in response to inflammatory stimuli. nih.gov Preclinical studies have specifically highlighted the ability of 5-MTP to preserve the integrity of VE-cadherin. aging-us.com

In cultured HUVECs, pro-inflammatory mediators like VEGF, LPS, IL-1β, and TNF-α have been shown to suppress the expression of VE-cadherin. plos.orgplos.org Treatment with 5-MTP effectively counteracts this effect, preventing the downregulation of VE-cadherin in a concentration-dependent manner. plos.orgplos.org By maintaining the levels of this crucial junctional protein, 5-MTP helps to keep the endothelial cell layer tightly sealed, thereby preserving barrier function. plos.orgresearchgate.net

The mechanism behind this protective effect involves the inhibition of specific signaling pathways. 5-MTP has been shown to block the activation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in inflammation-induced vascular leakage. plos.orgnih.gov The inhibition of p38 MAPK by 5-MTP prevents the subsequent degradation of VE-cadherin, thus maintaining the structural integrity of the endothelial junctions. plos.orgnih.gov This targeted action on VE-cadherin underscores a key molecular mechanism for the vascular protective effects of 5-MTP. aging-us.comresearchgate.net

In contrast to its pro-proliferative and pro-migratory effects on endothelial cells to promote re-endothelialization, 5-MTP has the opposite effect on VSMCs. aging-us.comnih.gov It has been shown to decrease VSMC proliferation and migration. aging-us.comnih.gov This dual, opposing action is crucial for its therapeutic potential in vascular injury. While it encourages the healing of the endothelial layer, it simultaneously prevents the excessive growth of the underlying smooth muscle that leads to vessel narrowing. aging-us.com

The mechanism for this inhibitory action on VSMCs involves the modulation of key signaling pathways and transcription factors. 5-MTP attenuates the activation of p38 MAPK and NF-κB signaling in VSMCs when stimulated by inflammatory mediators. aging-us.comaging-us.com This, in turn, helps to maintain the expression of critical transcription factors that promote the differentiated, contractile phenotype of VSMCs, rather than the synthetic, proliferative phenotype associated with vascular disease. aging-us.comaging-us.com By suppressing the phenotypic switch of VSMCs and inhibiting their migration and proliferation, 5-MTP helps to maintain vascular homeostasis and prevent pathological remodeling. nih.govaging-us.com

Intimal hyperplasia, the thickening of the innermost layer of an artery, is the primary cause of restenosis, or the re-narrowing of a blood vessel, after procedures like balloon angioplasty and stenting. aging-us.comnih.gov This process is driven by endothelial denudation, inflammation, and the subsequent proliferation and migration of vascular smooth muscle cells. researchgate.net Preclinical studies in animal models have shown that 5-MTP can significantly attenuate this pathological process. nih.govresearchgate.net

In a mouse model of femoral artery denudation, which mimics the injury caused by angioplasty, treatment with 5-MTP resulted in a significant reduction in intimal thickening. aging-us.comnih.gov Morphometric analysis of the injured arteries four weeks after the procedure revealed that the intima-to-media ratio was substantially decreased in mice treated with 5-MTP compared to a control group. aging-us.comnih.gov

The beneficial effect of 5-MTP in this context stems from its multifaceted actions. It accelerates the recovery of the protective endothelial layer (re-endothelialization) on the injured arterial surface. aging-us.comresearchgate.net Simultaneously, it reduces vascular leakage, a sign of improved barrier function. aging-us.comnih.gov As detailed in the previous section, it also directly inhibits the proliferation of VSMCs within the vessel wall. aging-us.comnih.gov This combination of promoting endothelial healing while suppressing the underlying smooth muscle cell response makes 5-MTP a promising agent for preventing restenosis. aging-us.comnih.gov

Table 2: Summary of 5-MTP's Vascular Protective Effects in Preclinical Models

| Effect | Model System | Key Findings |

|---|---|---|

| Stabilization of Endothelial Barrier | HUVECs; LPS-challenged mice | Prevented hyperpermeability; reduced vascular leakage in lungs. plos.orgahajournals.org |

| Preservation of VE-Cadherin | HUVECs | Inhibited cytokine-induced downregulation of VE-cadherin. plos.orgplos.org |

| Inhibition of VSMC Proliferation/Migration | Cultured VSMCs; injured mouse arteries | Decreased VSMC proliferation and migration; maintained differentiated phenotype. aging-us.comnih.gov |

| Attenuation of Intimal Hyperplasia | Mouse femoral artery denudation model | Reduced intima/media ratio; accelerated re-endothelialization. aging-us.comnih.gov |

Cardioprotective Outcomes

Preclinical research suggests that 5-MTP possesses significant cardioprotective properties, particularly in the context of ischemic injury and the subsequent fibrotic remodeling that leads to heart failure. nih.govfrontiersin.org Its beneficial effects appear to be mediated through a combination of anti-inflammatory, anti-fibrotic, and direct cellular protective mechanisms. researchgate.netresearchgate.net

In models of myocardial infarction (MI), 5-MTP has been shown to reduce the extent of cardiac fibrosis. frontiersin.org Fibrosis in the heart post-MI involves the excessive deposition of ECM by myofibroblasts, which stiffens the heart muscle and impairs its function. researchgate.net 5-MTP mitigates this by inhibiting the activation of macrophages and their secretion of pro-fibrotic factors like TGF-β. frontiersin.orgresearchgate.net It also directly reduces the presence of myofibroblasts in the infarct zone. researchgate.net By controlling these key drivers of fibrosis, 5-MTP helps to preserve the structural integrity of the heart following an ischemic event. frontiersin.org

Beyond its anti-fibrotic actions, 5-MTP also demonstrates direct protective effects on cardiac myocytes. It can alleviate myocardial cell damage by mitigating oxidative stress and regulating mitochondrial stability. researchgate.netresearchgate.net Studies have shown that 5-MTP can attenuate the downregulation of PINK1, a protein crucial for mitochondrial quality control, thereby protecting against mitochondrial damage and apoptosis in cardiac myocytes under oxidative stress. researcher.life Furthermore, 5-MTP has been observed to reduce the infiltration of inflammatory cells like macrophages and T-cells into the damaged heart tissue, further limiting secondary injury and promoting a more favorable healing environment. frontiersin.org These multifaceted cardioprotective actions highlight the potential of 5-MTP in improving outcomes after cardiac injury. researchgate.net

Renal Protective Outcomes

Similar to its effects on the heart, this compound has shown significant promise in protecting the kidneys from various forms of injury in preclinical settings. Its anti-inflammatory, antioxidant, and anti-fibrotic properties are key to its renoprotective potential.

Acute kidney injury (AKI) is a common and serious condition, often caused by renal ischemia-reperfusion (I/R) injury. frontiersin.orgnih.gov Studies in mouse models of renal I/R have demonstrated that 5-MTP administration improves kidney function and reduces tissue damage. frontiersin.orgnih.govfrontiersin.org Specifically, treatment with 5-MTP lowered the levels of serum creatinine (B1669602) and blood urea (B33335) nitrogen, which are key markers of kidney dysfunction. nih.govfrontiersin.org

The protective mechanisms of 5-MTP in the kidney involve the suppression of inflammation and oxidative stress. frontiersin.orgnih.gov Research indicates that 5-MTP alleviates renal I/R injury by inhibiting apoptosis mediated by endoplasmic reticulum stress. frontiersin.orgnih.gov This is achieved through the activation of the Nrf2/HO-1 pathway, a critical signaling cascade that protects cells from oxidative damage. frontiersin.orgnih.govresearchgate.net In Nrf2-deficient mice, the protective effects of 5-MTP against inflammation and oxidative stress were diminished, confirming the importance of this pathway. frontiersin.orgnih.gov

Table 2: Renoprotective Effects of 5-MTP in a Mouse Model of Renal Ischemia-Reperfusion Injury

| Parameter | Outcome of 5-MTP Treatment | Proposed Mechanism | Reference |

| Renal Tissue Damage | Improved | Mitigation of inflammation and oxidative stress | frontiersin.orgnih.gov |

| Kidney Dysfunction | Reduced | - | frontiersin.orgnih.gov |

| Inflammation (IL-1β, IL-6) | Reduced | Inhibition of ERS-mediated apoptosis | frontiersin.orgnih.gov |

| Oxidative Stress | Reduced | Activation of Nrf2/HO-1 pathway | frontiersin.orgnih.gov |

| Apoptosis | Attenuated | Inhibition of ERS-mediated apoptosis | frontiersin.orgnih.gov |

Chronic inflammation and fibrosis are hallmarks of progressive kidney disease. Toll-like receptor 2 (TLR2) is a key player in initiating inflammatory responses that can lead to renal fibrosis. Preclinical studies using a murine model of unilateral ureteral obstruction (UUO), which induces renal fibrosis, have shown that 5-MTP can effectively control TLR2-mediated damage. nih.govresearchgate.net

In this model, the absence of TLR2 was shown to abrogate UUO-induced renal fibrosis, highlighting the receptor's crucial role. nih.govresearchgate.net Administration of 5-MTP to wild-type mice with UUO attenuated renal tissue fibrosis and was accompanied by a reduction in macrophage infiltration and the levels of pro-fibrotic cytokines like IL-6 and TGFβ. nih.govresearchgate.net The mechanism behind this effect is the ability of 5-MTP to inhibit the upregulation of TLR2 and block its downstream signaling pathway, specifically the TLR2-MyD88-TRAF6 pathway in macrophages. nih.gov By blocking these signaling pathways, 5-MTP prevents the switch of fibroblasts into myofibroblasts, the cells primarily responsible for depositing fibrotic tissue. nih.govresearchgate.net These findings suggest that 5-MTP protects against renal fibrosis by directly targeting the TLR2 inflammatory signaling cascade. nih.govresearchgate.netresearchgate.net

Anti-Cancer Activities

This compound (5-MTP), a metabolite of tryptophan, has demonstrated notable anti-cancer properties in a variety of preclinical research settings. caymanchem.commdpi.com This endogenous compound is recognized for its ability to suppress inflammation-induced cancer cell growth and migration. nih.gov The anti-cancer effects of 5-MTP are attributed to its influence on several key cellular processes involved in tumor development and progression.

Preclinical studies have consistently shown that 5-MTP can inhibit the proliferation, migration, and invasion of cancer cells. mdpi.comnih.gov Research on lung cancer, specifically with A549 cells, has revealed that 5-MTP effectively reduces cell migration and invasion. nih.govfrontiersin.org This inhibitory action is partly attributed to the suppression of cyclooxygenase-2 (COX-2) expression. nih.govoncotarget.com In a murine xenograft tumor model using A549 cells, intraperitoneal administration of 5-MTP led to a significant reduction in tumor growth. frontiersin.orgresearchgate.net

The anti-proliferative effects of 5-MTP have also been observed in oral cancer cells. nih.gov Studies combining 5-MTP with the multi-tyrosine kinase inhibitor sorafenib (B1663141) in Lewis lung carcinoma (LLC) cells showed a synergistic reduction in cell viability and proliferation compared to either agent alone. nih.gov This combination also significantly hampered the migration and invasion of LLC cells. nih.gov The mechanism behind this enhanced effect involves the downregulation of proteins like vimentin (B1176767) and matrix metalloproteinase-9 (MMP-9), which are crucial for metastasis. nih.gov Furthermore, the reduction of phosphorylated Akt and STAT3 expression is believed to contribute to these inhibitory effects on proliferation and metastasis. nih.gov

Interestingly, while 5-MTP alone significantly reduced the migration of lung cancer cells, its effect on invasion was less pronounced in some studies. nih.gov However, when combined with sorafenib, there was a notable reduction in the invasion of lung cancer cells. nih.gov In the context of oral squamous cell carcinoma, 5-MTP has been shown to inhibit both in vitro and in vivo cancer invasion and metastasis. nih.gov

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect of 5-MTP | Key Findings | Reference(s) |

|---|---|---|---|---|

| A549 | Lung Cancer | Inhibition of proliferation, migration, and invasion | Reduced tumor growth in a murine xenograft model. frontiersin.orgresearchgate.net | nih.govfrontiersin.orgoncotarget.com |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | Synergistic inhibition of proliferation, migration, and invasion with sorafenib | Downregulation of vimentin and MMP-9; reduction of phosphorylated Akt and STAT3. | nih.gov |

| OC3 and OC3-I5 | Oral Cancer | Inhibition of migration and invasion | Significantly inhibited the growth of primary tumors in vivo. | nih.gov |

| SCC4 and SCC25 | Squamous Carcinoma | Weak dose-dependent reduction in proliferation | More sensitive than oral carcinoma cell lines to 5-MTP. | frontiersin.orgfrontiersin.org |

Recent research has highlighted the role of 5-MTP in promoting apoptosis (programmed cell death) and causing cell cycle arrest in colorectal cancer (CRC) cells. nih.govnih.gov Studies have demonstrated that 5-MTP can inhibit the proliferation of CRC cells. nih.govwjgnet.com The mechanism of action involves the induction of apoptosis and the halting of the cell cycle, which are critical processes for controlling cancer cell growth. nih.govnih.gov

The effects of 5-MTP on CRC cells were further investigated in combination with inhibitors of the PI3K/Akt/FoxO3a signaling pathway. nih.govnih.gov This pathway is known to be a significant regulator of cell proliferation and differentiation. nih.gov When combined with a PI3K/Akt/FoxO3a inhibitor, 5-MTP showed a significantly enhanced ability to promote apoptosis and cell cycle arrest in CRC cells compared to 5-MTP treatment alone. nih.govnih.govwjgnet.com These findings suggest that targeting this signaling pathway can potentiate the anti-cancer effects of 5-MTP in colorectal cancer. nih.govwjgnet.com

Experiments utilizing colony formation assays and Cell Counting Kit-8 assays confirmed the inhibitory impact of 5-MTP on the proliferation of CRC cell lines. nih.gov Furthermore, cell cycle assays demonstrated the ability of 5-MTP to disrupt normal cellular growth patterns in these cancer cells. nih.gov The induction of apoptosis was accompanied by an increase in reactive oxygen species (ROS) in HCT-116 cells, indicating a potential mechanism for its cell-killing effects. nih.gov

Table 2: Impact of this compound on Colorectal Cancer Cells

| Experimental Assay | Endpoint Measured | Result with 5-MTP | Combined Treatment Finding | Reference(s) |

|---|---|---|---|---|

| Colony Formation & CCK-8 | Cell Proliferation | Inhibition | Significantly enhanced inhibition with PI3K/Akt/FoxO3a inhibitor. | nih.gov |

| Cell Cycle Assay | Cellular Growth | Cell Cycle Arrest | Significantly enhanced cell cycle arrest with PI3K/Akt/FoxO3a inhibitor. | nih.govnih.gov |

| Apoptosis Assay | Programmed Cell Death | Induction of Apoptosis | Significantly enhanced apoptosis with PI3K/Akt/FoxO3a inhibitor. | nih.govnih.gov |

| ROS Measurement | Reactive Oxygen Species | Increased ROS in HCT-116 cells | Not specified in the provided context. | nih.gov |

5-MTP has been shown to sensitize head and neck squamous carcinoma cells (HNSCC) to the effects of chemotherapy, specifically cisplatin (B142131) (CDDP). frontiersin.orgnih.gov While cisplatin is a standard treatment for HNSCC, resistance to the drug is a significant clinical challenge. nih.gov Studies on SCC25 cells, a type of squamous carcinoma cell line, revealed that while cisplatin alone could reduce cell growth in a dose-dependent manner, 5-MTP by itself did not show a strong inhibitory effect. frontiersin.orgfrontiersin.org However, the combination of 5-MTP and cisplatin resulted in an enhanced inhibitory effect on the growth of SCC25 cells. frontiersin.orgfrontiersin.orgresearchgate.net

The synergistic effect of this combination therapy is linked to the attenuation of the phosphorylation of STAT3, a key molecule involved in tumor cell proliferation and survival. frontiersin.orgfrontiersin.orgnih.gov At a 24-hour post-treatment mark, the combined treatment suppressed STAT3 phosphorylation, which contributed to the reduction in SCC25 cell proliferation. frontiersin.org This effect on STAT3 appeared to be independent of the Akt signaling pathway. frontiersin.org

In an in vivo model using 4-nitroquinoline-1-oxide-induced oral cancer in mice, 5-MTP was found to sensitize tumors to the reductive effects of cisplatin. nih.govnih.gov This combination therapy helped to restrict the tongue tissue to a hyperkeratotic lesion rather than progressing to squamous cell carcinoma. nih.govnih.gov These findings suggest that 5-MTP may serve as a potent therapeutic strategy to enhance the efficacy of chemotherapy in HNSCC patients. nih.gov

This compound plays a role in suppressing the epithelial-mesenchymal transition (EMT), a critical process by which cancer cells gain metastatic properties. oncotarget.comfrontiersin.org Normal fibroblasts have been found to release 5-MTP, which in turn can inhibit EMT in cancer cells. oncotarget.comnih.gov This was demonstrated in a co-culture system where Hs68 fibroblasts prevented the TGF-β1-induced reduction of E-cadherin and the increase of Snail and N-cadherin in A549 lung cancer cells. oncotarget.comnih.gov

The mechanism by which 5-MTP exerts its anti-EMT effects involves the inhibition of p38 MAPK activation and subsequent p65/p50 NF-κB nuclear translocation and transactivation. oncotarget.comnih.gov This action appears to be independent of COX-2 or p300 histone acetyltransferase involvement in this specific context. oncotarget.comnih.gov Direct application of 5-MTP to A549 cells prevented the TGF-β1-induced changes characteristic of EMT, including the reduction of E-cadherin and the elevation of Snail, vimentin, and matrix metalloproteinase 9. nih.gov

In a murine xenograft tumor model, the administration of 5-MTP led to a decrease in vimentin protein expression in the tumor tissues, which correlated with a reduction in metastasis in the treated mice. oncotarget.comnih.gov These findings underscore the role of 5-MTP as an innate metabolite that can control cancer cell mesenchymal transdifferentiation, migration, and metastasis. oncotarget.com The suppression of COX-2 expression by 5-MTP is also believed to contribute to the inhibition of EMT and cancer cell migration. nih.govfrontiersin.org

Research Methodologies and Analytical Approaches for 5 Methoxytryptophan Studies

Detection and Quantification Techniques

Precise detection and quantification of 5-Methoxytryptophan are fundamental to elucidating its physiological and pathological significance. Researchers employ a range of analytical methods, each with distinct advantages in sensitivity, specificity, and application.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary and powerful tool for the simultaneous determination of tryptophan and its metabolites, including 5-MTP. nih.gov This technique offers high sensitivity and specificity, allowing for the accurate quantification of these compounds in complex biological matrices such as plasma, serum, and brain tissue. nih.govnih.gov

Methodologies often involve solid-phase extraction for sample clean-up, followed by chromatographic separation on a reversed-phase column. nih.govresearchgate.net Mass spectrometric detection is typically performed using multiple reaction monitoring (MRM) with an electrospray ionization (ESI) source in positive mode, which enhances the selectivity of the analysis. nih.gov The development of ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has further improved the speed and precision of analysis, enabling the separation and quantification of multiple tryptophan metabolites in under ten minutes. omf.ngo Validated LC-MS/MS methods have demonstrated good linearity, with correlation coefficient values for calibration curves often exceeding 0.99. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative method for the detection of 5-MTP in various samples, including serum, plasma, and tissue homogenates. afgsci.comahajournals.org Commercially available ELISA kits utilize a competitive-ELISA format. In this setup, a microplate is pre-coated with an antibody specific to 5-MTP. afgsci.com When standards or samples are added to the wells, the 5-MTP present competes with a fixed amount of HRP-conjugated 5-MTP for binding to the antibody. afgsci.com Following a wash step to remove unbound components, a substrate solution is added, and the resulting colorimetric reaction is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of 5-MTP in the sample. afgsci.com This method has been used to confirm the presence of 5-MTP in the conditioned medium of human umbilical vein endothelial cells (HUVECs). plos.orgnih.gov

Targeted Metabolomics for Tryptophan Metabolites

Targeted metabolomics has emerged as a key strategy for the comprehensive analysis of specific groups of metabolites, such as those in the tryptophan metabolic pathways. u-szeged.hu This approach focuses on the quantitative analysis of a predefined set of chemically characterized and biochemically annotated metabolites. u-szeged.hu By concentrating on specific molecules, targeted metabolomics offers greater sensitivity compared to untargeted approaches. u-szeged.hu

This methodology is instrumental in exploring the kynurenine (B1673888) and serotonin (B10506) pathways, both of which originate from tryptophan. u-szeged.humetwarebio.com Techniques like UHPLC-MS/MS are employed to simultaneously quantify numerous tryptophan metabolites, providing a detailed snapshot of the metabolic state. omf.ngorsc.org This has proven valuable in identifying potential biomarkers and understanding the dysregulation of tryptophan metabolism in various diseases. researchgate.netmetwarebio.com

Immunohistochemical Analysis for Tissue Localization

Immunohistochemistry (IHC) is a valuable technique used to investigate the effects of 5-MTP on protein expression within tissue samples. ahajournals.org While IHC does not directly detect 5-MTP itself, it is used to visualize the localization and changes in the abundance of specific proteins in response to 5-MTP treatment. For instance, studies have utilized IHC to examine the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lung tissues of mice treated with lipopolysaccharide (LPS) and 5-MTP. ahajournals.org This allows researchers to understand the molecular mechanisms through which 5-MTP exerts its biological effects in a specific tissue context. ahajournals.org

In Vitro Experimental Models

In vitro experimental models, particularly cell culture systems, are indispensable for dissecting the cellular and molecular mechanisms of 5-MTP action. These models allow for controlled investigations into the effects of 5-MTP on specific cell types involved in various physiological and pathological processes.

Cell Culture Systems

A diverse range of cell lines has been employed to study the multifaceted effects of this compound.

| Cell Type | Cell Line Example(s) | Key Research Findings with 5-MTP |

| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Protects endothelial barrier function, prevents hyperpermeability induced by inflammatory mediators, and promotes endothelial cell regeneration. plos.orgnih.govnih.govresearchgate.net |

| Macrophages | RAW 264.7, Human peripheral blood monocyte-derived macrophages | Inhibits lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2), and promotes collagen uptake. ahajournals.orgresearchgate.netresearchgate.netnih.gov |

| Fibroblasts | Human Lung Fibroblasts (HLFs) | Inhibits proliferation and migration, and suppresses the differentiation of fibroblasts into myofibroblasts. nih.govfrontiersin.org |

| Cancer Cell Lines | HCT-116, HCT-15, SW480 (Colorectal Cancer); A549 (Non-small cell lung carcinoma); SKOV3 (Ovarian Cancer) | Inhibits proliferation, migration, and invasion; induces apoptosis and cell cycle arrest in colorectal cancer cells. nih.govbmj.com |

| Hepatic Stellate Cells | LX-2 | Suppresses proliferation and fibrosis by inhibiting the expression of fibrotic markers like collagen I, collagen III, and α-smooth muscle actin (α-SMA). nih.govtandfonline.comnih.govsigmaaldrich.com |

Detailed findings from these cell culture studies reveal that 5-MTP can modulate fundamental cellular processes. In endothelial cells, it has been shown to preserve the integrity of VE-cadherin, a key component of cell-cell junctions, thereby maintaining barrier function. plos.org Studies on macrophages have demonstrated that 5-MTP can block the activation of signaling pathways like NF-κB, which are critical for the inflammatory response. nih.gov In the context of fibrosis, 5-MTP inhibits the transforming growth factor-beta (TGF-β) signaling pathway in fibroblasts and hepatic stellate cells, a central regulator of fibrogenesis. nih.govfrontiersin.orgnih.gov Furthermore, in cancer biology, research has indicated that 5-MTP can interfere with the PI3K/Akt signaling pathway in colorectal cancer cells, leading to reduced cell survival and proliferation. nih.gov

Assays for Cell Proliferation, Migration, Apoptosis, and Barrier Function

The functional effects of this compound (5-MTP) on cellular processes are investigated using a variety of established in vitro assays. These assays are crucial for elucidating the mechanisms by which 5-MTP influences cell behavior in both physiological and pathological contexts.

Cell Proliferation and Viability Assays: The impact of 5-MTP on cell proliferation is commonly assessed using techniques such as the Cell Counting Kit-8 (CCK-8) assay and colony formation assays nih.gov. For instance, studies have utilized these methods to demonstrate that 5-MTP can inhibit the proliferation of human colorectal cancer cells nih.gov. In the context of vascular health, 5-MTP has been shown to decrease the proliferation of vascular smooth muscle cells (VSMCs) while promoting the proliferation of endothelial cells, a key aspect of its protective role in arterial injury nhri.edu.tw.

Cell Migration and Invasion Assays: The influence of 5-MTP on cell motility is frequently evaluated using wound healing assays and transwell migration or invasion assays nih.gov. Research has shown that 5-MTP can inhibit the migration and invasion of colorectal cancer cells nih.gov. Furthermore, it has been observed to block the migration of vascular smooth muscle cells, which is a critical step in preventing the formation of neointima after vascular injury nhri.edu.twnih.gov. Conversely, 5-MTP has been found to promote the migration of endothelial cells, aiding in the repair of the endothelial layer nhri.edu.tw.

Apoptosis Assays: The pro-apoptotic or anti-apoptotic effects of 5-MTP are investigated using methods that detect the characteristic features of programmed cell death. One common technique is TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which identifies DNA fragmentation, a hallmark of apoptosis researchgate.net. Studies have shown that 5-MTP can induce apoptosis in cancer cells nih.gov. In the context of tissue protection, 5-MTP has been noted to reduce apoptosis, for example, by scavenging reactive oxygen species (ROS) to protect cardiac cells researchgate.net.

Barrier Function Assays: The ability of 5-MTP to preserve or enhance endothelial barrier integrity is a key area of investigation. In vitro permeability assays using FITC-labeled dextran (B179266) are employed to measure the passage of molecules across an endothelial cell monolayer. 5-MTP has been demonstrated to protect endothelial barrier function against challenges from pro-inflammatory mediators like lipopolysaccharide (LPS), vascular endothelial growth factor (VEGF), and various cytokines nih.gov. In vivo, the effect of 5-MTP on vascular permeability can be assessed using Evans blue dye leakage assays, which have confirmed its ability to prevent vascular hyperpermeability in murine models nih.gov.

Table 1: Summary of In Vitro Assays for this compound Functional Studies

| Cellular Process | Assay Type | Example Finding with 5-MTP | Reference |

|---|---|---|---|

| Cell Proliferation | CCK-8 Assay, Colony Formation | Inhibited proliferation of colorectal cancer cells. | nih.gov |

| Decreased vascular smooth muscle cell proliferation. | nhri.edu.tw | ||

| Cell Migration | Wound Healing, Transwell Assay | Inhibited migration and invasion of colorectal cancer cells. | nih.gov |

| Blocked vascular smooth muscle cell migration. | nhri.edu.twnih.gov | ||

| Apoptosis | TUNEL Staining | Induced apoptosis in cancer cells. | nih.gov |

| Reduced apoptosis in cardiac cells. | researchgate.net | ||

| Barrier Function | In Vitro Permeability Assay (FITC-dextran) | Protected endothelial barrier function against inflammatory mediators. | nih.gov |

| In Vivo Vascular Permeability (Evans Blue) | Prevented LPS-induced vascular hyperpermeability in mice. | nih.gov |

Gene Expression and Protein Analysis (e.g., Western Blot, qRT-PCR, Immunofluorescence)

To understand the molecular mechanisms underlying the observed cellular effects of 5-MTP, researchers employ various techniques to analyze changes in gene and protein expression.

Western Blot Analysis: This technique is widely used to detect and quantify specific proteins in cell or tissue lysates. In 5-MTP research, Western blotting has been instrumental in revealing its impact on signaling pathways. For example, it has been used to show that 5-MTP can attenuate the phosphorylation of p38 MAPK and the activation of NF-κB, key inflammatory signaling molecules nhri.edu.twnih.gov. It has also been used to measure the expression levels of proteins involved in fibrosis, such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin, demonstrating that 5-MTP can suppress their upregulation nih.gov.

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a sensitive method for quantifying mRNA levels, providing insights into how 5-MTP affects gene expression at the transcriptional level. This technique has been used to analyze the expression of genes encoding inflammatory cytokines and other mediators, helping to elucidate the anti-inflammatory properties of 5-MTP.

Immunofluorescence and Immunohistochemistry: These imaging techniques are used to visualize the localization and expression of specific proteins within cells and tissues. Immunofluorescence has been employed to analyze the expression of LC3 and α-SMA in hepatic stellate cells, revealing the role of 5-MTP in autophagy and fibrosis nih.gov. Immunohistochemistry is used in tissue sections to assess protein expression in a morphological context. For instance, CD31 staining has been used to delineate the endothelium in injured arteries, showing that 5-MTP treatment increases endothelial coverage researchgate.netresearchgate.net.

Table 2: Gene and Protein Analysis Techniques in this compound Research

| Technique | Application in 5-MTP Studies | Example Finding | Reference |

|---|---|---|---|

| Western Blot | Analysis of signaling pathway proteins and fibrosis markers. | Attenuated p38 MAPK and NF-κB activation; suppressed upregulation of α-SMA, collagen I, and fibronectin. | nhri.edu.twnih.govnih.gov |

| qRT-PCR | Quantification of mRNA levels for inflammatory genes. | Provides insights into the transcriptional regulation by 5-MTP. | |